1,3,5-Tris(5-bromopyrimidin-2-yl)benzene
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Overview
Description
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3N6 and a molecular weight of 549.02 g/mol . This compound is characterized by the presence of three bromopyrimidine groups attached to a benzene ring. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene typically involves the reaction of 1,3,5-tris(pyrimidin-2-yl)benzene with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination of the pyrimidine rings. The general reaction scheme is as follows:
- Dissolve 1,3,5-tris(pyrimidin-2-yl)benzene in an appropriate solvent such as dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiol, or amine derivatives of the compound. Coupling reactions can produce various biaryl or heteroaryl compounds .
Scientific Research Applications
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromopyrimidine groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The pathways involved may vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-thienyl)benzene: This compound has three thiophene rings attached to a benzene ring and is used in the synthesis of conjugated polymers.
1,3,5-Tris(1-phenyl-2-benzimidazolyl)benzene: This compound contains three benzimidazole rings and is known for its luminescent properties.
1,3,5-Tris(2-pyridyl)benzene: This compound has three pyridine rings and is used in coordination chemistry.
Uniqueness
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is unique due to the presence of bromopyrimidine groups, which provide distinct reactivity and interaction capabilities. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Biological Activity
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with three 5-bromopyrimidin-2-yl groups. The presence of bromine atoms and pyrimidine rings suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The brominated pyrimidine moieties can inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways.
- Receptor Binding : The structural features allow for binding to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to selectively antagonize adenosine A3 receptors (hA3R), which are implicated in various cancer types. This antagonism can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It displayed significant inhibition against various Gram-positive bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics in some cases .
Study 1: Anticancer Effects
In a study examining the effects on non-small cell lung carcinoma cells, this compound was noted for its ability to induce apoptosis through A3 receptor antagonism. The findings indicated low toxicity levels and a favorable pharmacokinetic profile, making it a candidate for further development as an anticancer agent .
Study | Cell Type | Mechanism | Outcome |
---|---|---|---|
Study 1 | Non-small cell lung carcinoma | A3 receptor antagonism | Induced apoptosis with low toxicity |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. Results showed potent activity at non-cytotoxic concentrations, outperforming several reference drugs against resistant strains of Staphylococcus aureus .
Study | Bacterial Strain | MIC (nM) | Comparison |
---|---|---|---|
Study 2 | Staphylococcus aureus ATCC 6538p | 44 | Higher efficacy than standard antibiotics |
Properties
Molecular Formula |
C18H9Br3N6 |
---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
2-[3,5-bis(5-bromopyrimidin-2-yl)phenyl]-5-bromopyrimidine |
InChI |
InChI=1S/C18H9Br3N6/c19-13-4-22-16(23-5-13)10-1-11(17-24-6-14(20)7-25-17)3-12(2-10)18-26-8-15(21)9-27-18/h1-9H |
InChI Key |
NLBLALPOJUBYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Br)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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